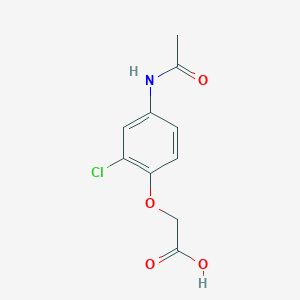

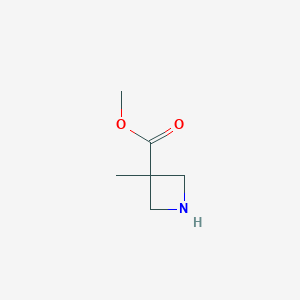

![molecular formula C11H7F3N6OS B2893953 4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034619-91-3](/img/structure/B2893953.png)

4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidine derivatives, such as the compound , are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted considerable attention in material science due to their significant photophysical properties .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine derivatives possess significant photophysical properties, which have attracted a great deal of attention in material science .科学的研究の応用

Pharmaceutical Research

Pyrazole derivatives like the one are often explored for their potential therapeutic effects. They can act as a scaffold for developing new drugs due to their interaction with various biological targets. For instance, similar compounds have been studied for their antagonistic properties against specific receptors, which could be useful in treating diseases like cancer .

Material Science

The electronic and photophysical properties of pyrazole derivatives make them suitable for material science applications. They can be used in the development of fluorescent materials for bioimaging or as components in organic light-emitting devices (OLEDs). Their ability to emit light upon excitation makes them valuable in creating advanced materials with specific optical properties .

Chemical Synthesis

In organic chemistry, pyrazole derivatives are valuable intermediates. They can be used to synthesize a wide range of structurally diverse molecules. This particular compound’s functional groups make it a versatile intermediate for creating bicyclic cores and other complex organic structures .

Biological Studies

Due to their structural diversity, pyrazole derivatives can mimic a variety of biological molecules, making them useful in studying protein interactions, enzyme activities, and receptor binding. They can serve as molecular probes or inhibitors in biochemical assays to understand biological processes at the molecular level .

Agricultural Chemistry

Some pyrazole derivatives have been found to possess herbicidal or pesticidal properties. They can be formulated into compounds that target specific pests or weeds, contributing to the development of new agricultural chemicals that are more efficient and environmentally friendly .

Environmental Science

These compounds can also be used in environmental science, particularly in the detection and quantification of pollutants. Their chemical structure allows them to bind selectively to certain contaminants, which can be useful in creating sensors for monitoring environmental health .

作用機序

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .

Mode of Action

Compounds with similar structures have been reported to exhibit their effects by inhibiting enzymes such as cdk2 . This inhibition could be due to the compound fitting into the active site of the enzyme and preventing its normal function .

Biochemical Pathways

Inhibition of cdks can affect cell cycle progression and induce apoptosis , which could potentially lead to the suppression of tumor cell growth.

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

The result of the compound’s action would likely depend on its specific targets and mode of action. If it indeed acts as a CDK inhibitor, it could potentially halt cell cycle progression and induce apoptosis , leading to the suppression of tumor cell growth.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of a -CF3 group in similar compounds has been reported to improve drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein . Additionally, the compound’s photophysical properties could be tuned by electron-donating groups at position 7 on the fused ring .

将来の方向性

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N6OS/c1-5-9(22-19-17-5)10(21)16-6-3-15-8-2-7(11(12,13)14)18-20(8)4-6/h2-4H,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBGDTJNNYCUSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2893872.png)

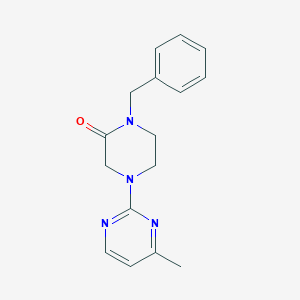

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2893876.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2893877.png)

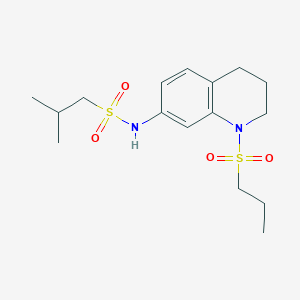

![Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2893879.png)

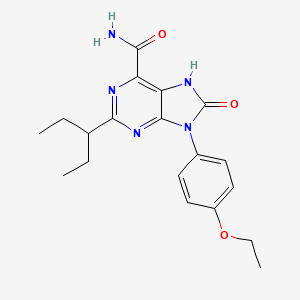

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893881.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2893886.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2893890.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2893892.png)